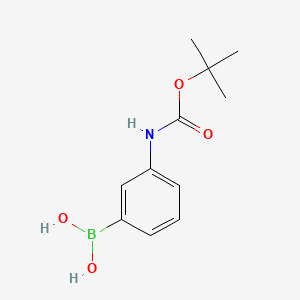

(3-Boc-aminophenyl)boronic acid

Übersicht

Beschreibung

“(3-Boc-aminophenyl)boronic acid” is a boronic acid derivative . It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It also has high glucose selectivity .

Synthesis Analysis

The synthesis of “(3-Boc-aminophenyl)boronic acid” involves Suzuki-Miyaura coupling reactions . It is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .Molecular Structure Analysis

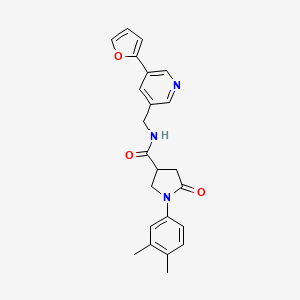

The molecular formula of “(3-Boc-aminophenyl)boronic acid” is CHBNO . Its average mass is 319.204 Da and its monoisotopic mass is 319.195496 Da .Chemical Reactions Analysis

“(3-Boc-aminophenyl)boronic acid” is used in Suzuki-Miyaura coupling reactions to form C-C bonds by reacting with aryl or vinyl halides . It can also undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .Wissenschaftliche Forschungsanwendungen

Glucose Sensing

(Das et al., 2011) explored the use of 3-aminophenyl boronic acid bonded to a conducting polymer for detecting saccharides, particularly glucose. This method operates through the complexation between boronic acid and the diol groups of saccharides, showing effectiveness in human saliva samples.

Crystal Structure and Synthesis for Biological Application

(Das et al., 2003) synthesized amino-3-fluorophenyl boronic acid, a derivative of 3-Boc-aminophenylboronic acid, which has potential applications in glucose sensing materials operating at physiological pH.

Bacteria Detection

(Wannapob et al., 2010) developed an affinity sensor using 3-aminophenylboronic acid for bacteria detection. This method detects bacteria through its affinity binding reaction with diol-groups on bacterial cell walls.

Fluorescent Chemosensors

(Huang et al., 2012) discussed the use of boronic acid, including 3-aminophenylboronic acid, in fluorescent chemosensors for detecting carbohydrates, L-dopamine, and other substances.

Catalysis in Organic Synthesis

(Hashimoto et al., 2015) reported on boronic acid's versatility in organic chemistry, including catalysis in organic reactions, molecular recognition, and assembly.

Nanogel Fabrication and Hydrogen Peroxide Sensing

(Jayeoye & Rujiralai, 2020) focused on fabricating a nanogel using 3-aminophenyl boronic acid for hydrogen peroxide sensing.

Specific Reduction of Fructose in Food Matrices

(Pietsch & Richter, 2016) investigated the application of boronic acids for the specific reduction of fructose in food matrices, utilizing the affinity of boronic acids for diol structures.

Nanosensor for Carbohydrates

(Cannizzo et al., 2005) developed a boronic acid-functionalized nanoparticle for the selective visual detection of fructose, demonstrating the versatility of boronic acid in sensor applications.

Biomedical Applications

(Cambre & Sumerlin, 2011) highlighted the value of boronic acid-containing polymers in various biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer.

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, including (3-boc-aminophenyl)boronic acid, are commonly used as reagents in suzuki-miyaura coupling reactions . This suggests that the compound’s primary targets could be aryl or vinyl halides, which it interacts with to form carbon-carbon bonds .

Mode of Action

The mode of action of (3-Boc-aminophenyl)boronic acid involves its interaction with its targets in the Suzuki-Miyaura coupling reaction. In this process, the boronic acid compound forms a complex with a transition metal catalyst, typically palladium. This complex then undergoes transmetalation, where the boronic acid transfers its organic group to the palladium . The palladium complex then reacts with an aryl or vinyl halide, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which (3-Boc-aminophenyl)boronic acid participates, is a key biochemical pathway. This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The downstream effects of this reaction include the formation of biaryl compounds, which are common structural motifs in many organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of (3-Boc-aminophenyl)boronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond. This enables the synthesis of a wide range of organic compounds, including biaryl compounds . These compounds have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action, efficacy, and stability of (3-Boc-aminophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can affect the yield and selectivity of the reaction . Furthermore, the stability of the boronic acid compound can be affected by factors such as pH and temperature .

Eigenschaften

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNHPXWZRALFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959004 | |

| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Boc-aminophenyl)boronic acid | |

CAS RN |

380430-68-2 | |

| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Boc-aminophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)

![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)

![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2421705.png)

![N-[4-Methyl-3-(2-oxoimidazolidin-1-yl)phenyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2421706.png)